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molecular formula C10H12O3 B1611606 Methyl 2-methoxy-3-methylbenzoate CAS No. 52239-62-0

Methyl 2-methoxy-3-methylbenzoate

Cat. No. B1611606
M. Wt: 180.2 g/mol
InChI Key: WWWCQWYKUZAHLY-UHFFFAOYSA-N
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Patent
US08557853B2

Procedure details

LiBH4 (5.10 g, 0.23 mmol) was added to a solution of 2-methoxy-3-methyl-benzoic acid methyl ester (8.46 g, 47.00 mmol) in Et2O at 0° C. The reaction mixture was stirred for 5 minutes, MeOH (9.50 mL, 0.23 mmol) was added in a dropwise fashion. The reaction mixture was then stirred for 30 minutes, and was quenched into 1N NaOH. The resulting solution was extracted with Et2O (3×200 mL) and the combined organic phases were washed with brine (1×150 mL), dried over MgSO4 and concentrated to afford the title compound.
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].C[O:4][C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[O:13][CH3:14].CO>CCOCC>[CH3:14][O:13][C:7]1[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
8.46 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)C)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was quenched into 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with Et2O (3×200 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C=CC=C1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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